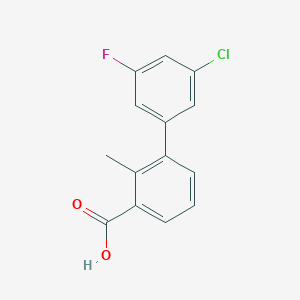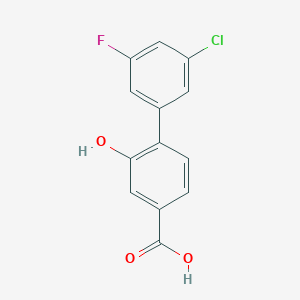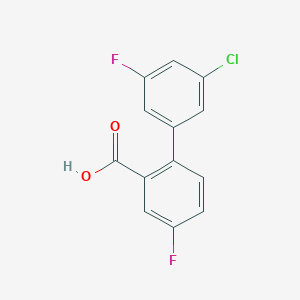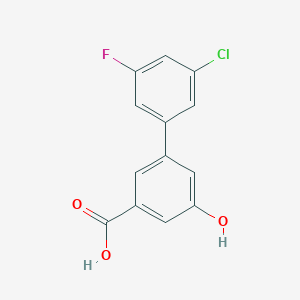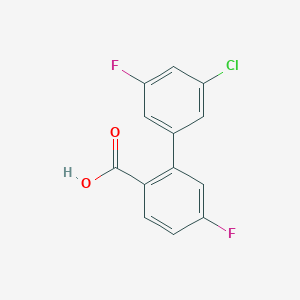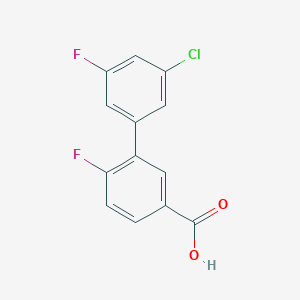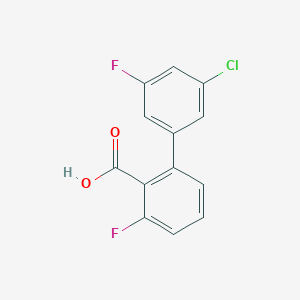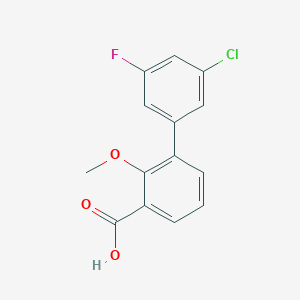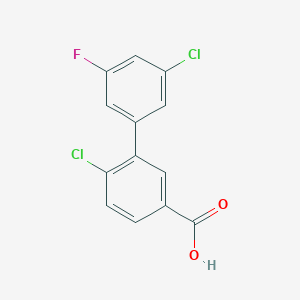
2-Chloro-5-(3-chloro-5-fluorophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-chloro-5-fluorophenyl)benzoic acid, also known as 5-Chloro-2-fluoro-3-phenylbenzoic acid (CFPA), is an organic compound belonging to the class of phenylbenzoic acids. It is a white crystalline solid with a molecular weight of 283.52 g/mol and a melting point of 149-150 °C. CFPA is a versatile molecule that has been used in many scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
CFPA has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments. It has been used as a starting material for the synthesis of other compounds, such as 4-chloro-2-fluoro-3-phenylbenzoic acid, 4-fluoro-3-phenylbenzaldehyde, and 4-chloro-2-fluoro-3-phenylbenzyl alcohol. CFPA has also been used in biochemical studies to study the effect of different compounds on the activity of enzymes. Furthermore, it has been used in physiological studies to study the effect of different compounds on the activity of hormones.
作用機序
The mechanism of action of CFPA is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. It is also thought to act as an inhibitor of the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes.
Biochemical and Physiological Effects
CFPA has been shown to have a wide range of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase. In physiological studies, it has been shown to inhibit the activity of the hormones prolactin and cortisol. It has also been shown to reduce inflammation and to have antioxidant properties.
実験室実験の利点と制限
The main advantage of using CFPA in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of other compounds, and it can be used to study the effects of different compounds on the activity of enzymes and hormones. However, CFPA does have some limitations. It is not very stable in aqueous solutions, and it can react with other compounds in the reaction mixture.
将来の方向性
The future directions for CFPA are varied. It could be used in the development of new drugs and in the synthesis of new compounds. It could also be used in further biochemical and physiological studies to better understand the mechanism of action of the compound. Additionally, it could be used in the development of new laboratory experiments to study the effects of different compounds on the activity of enzymes and hormones. Lastly, it could be used in the development of new analytical methods to better characterize the compound.
合成法
CFPA can be synthesized from the reaction of 2-chlorobenzoic acid and 3-chloro-5-fluorophenol in an acidic medium. The reaction is carried out in an autoclave at temperatures up to 170°C. The reaction proceeds in two steps: first, the formation of the intermediate 2-chloro-4-fluorophenol, and second, the hydrolysis of the intermediate to form the final product CFPA.
特性
IUPAC Name |
2-chloro-5-(3-chloro-5-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(16)6-9)7-1-2-12(15)11(5-7)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEXMBQOWPEUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690518 |
Source


|
| Record name | 3',4-Dichloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-74-0 |
Source


|
| Record name | 3',4-Dichloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

